Longipedlactone A
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Overview
Description
Preparation Methods
Synthetic Routes and Reaction Conditions: The isolation of Longipedlactone A involves extraction from the plant Kadsura longipedunculata using organic solvents followed by chromatographic techniques . The detailed synthetic routes and reaction conditions for the industrial production of this compound are not well-documented in the literature. the isolation process typically involves:
Extraction: Using solvents like methanol or ethanol to extract the compounds from the plant material.
Chromatography: Employing techniques such as column chromatography and high-performance liquid chromatography (HPLC) to purify the compound.
Industrial Production Methods: Currently, there are no established industrial production methods for this compound, as it is primarily obtained through natural extraction from the plant source .
Chemical Reactions Analysis
Types of Reactions: Longipedlactone A undergoes various chemical reactions, including:
Oxidation: This reaction can modify the functional groups present in the compound, potentially altering its biological activity.
Reduction: This reaction can reduce specific functional groups, leading to different derivatives of this compound.
Substitution: This reaction involves the replacement of one functional group with another, which can be used to synthesize analogs of this compound.
Common Reagents and Conditions:
Oxidizing Agents: Such as potassium permanganate (KMnO₄) or chromium trioxide (CrO₃).
Reducing Agents: Such as sodium borohydride (NaBH₄) or lithium aluminum hydride (LiAlH₄).
Substitution Reagents: Such as halogens (e.g., chlorine, bromine) or nucleophiles (e.g., amines, thiols).
Major Products: The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield oxidized derivatives, while reduction may produce reduced forms of this compound.
Scientific Research Applications
Longipedlactone A has shown significant potential in various scientific research applications, including:
Mechanism of Action
The mechanism of action of Longipedlactone A involves its interaction with cellular targets, leading to cytotoxic effects. The exact molecular targets and pathways are not fully elucidated, but it is believed to interfere with cellular processes critical for cancer cell survival . Further research is needed to identify the specific molecular targets and pathways involved.
Comparison with Similar Compounds
Longipedlactone A is unique due to its rearranged pentacyclic skeleton, which distinguishes it from other triterpene dilactones. Similar compounds include:
Longipedlactone B–I: Other members of the Longipedlactone family, which share a similar core structure but differ in functional groups and biological activity.
Kadheterilactone A and B: Triterpenoids isolated from Kadsura heteroclita, which also exhibit cytotoxic activity.
Kadsuranic Acid A and Nigranoic Acid: Other triterpenoids with similar biological activities but different structural features.
Properties
Molecular Formula |
C30H38O5 |
---|---|
Molecular Weight |
478.6 g/mol |
IUPAC Name |
(1S,9R,12S,13R,18R)-1-hydroxy-8,8,13-trimethyl-17-methylidene-16-[(1R)-1-[(2R)-5-methyl-6-oxo-2,3-dihydropyran-2-yl]ethyl]-7-oxatetracyclo[10.7.0.03,9.013,18]nonadeca-2,4,15-trien-6-one |
InChI |
InChI=1S/C30H38O5/c1-17-7-10-24(34-27(17)32)19(3)21-13-14-29(6)23(18(21)2)16-30(33)15-20-8-12-26(31)35-28(4,5)22(20)9-11-25(29)30/h7-8,12-13,15,19,22-25,33H,2,9-11,14,16H2,1,3-6H3/t19-,22-,23+,24-,25+,29-,30-/m1/s1 |
InChI Key |
HPMBMZUDXWXFOU-QSISBBOKSA-N |
Isomeric SMILES |
CC1=CC[C@@H](OC1=O)[C@H](C)C2=CC[C@]3([C@@H]4CC[C@@H]5C(=C[C@]4(C[C@H]3C2=C)O)C=CC(=O)OC5(C)C)C |
Canonical SMILES |
CC1=CCC(OC1=O)C(C)C2=CCC3(C4CCC5C(=CC4(CC3C2=C)O)C=CC(=O)OC5(C)C)C |
Origin of Product |
United States |
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